molecular formula C16H38ClNO3Si B14562684 N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride CAS No. 62117-52-6

N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride

Cat. No.: B14562684
CAS No.: 62117-52-6
M. Wt: 356.0 g/mol
InChI Key: LFRNLUJZAYTAPE-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride: is an organosilane compound with the chemical formula C14H34ClNO3Si . This compound is known for its use as a silane coupling agent and a disinfectant. It is a versatile chemical that finds applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride typically involves the reaction of N,N-dimethyldecan-1-amine with trimethoxysilyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethyldecan-1-amine+trimethoxysilyl chlorideN,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride\text{N,N-dimethyldecan-1-amine} + \text{trimethoxysilyl chloride} \rightarrow \text{this compound} N,N-dimethyldecan-1-amine+trimethoxysilyl chloride→N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a solution form, such as a 42 wt. % solution in methanol .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

    Water: Used for hydrolysis reactions.

    Acids and Bases: Can catalyze hydrolysis and condensation reactions.

    Solvents: Methanol and other organic solvents are commonly used.

Major Products:

    Silanol Groups: Formed from hydrolysis.

    Siloxane Bonds: Formed from condensation reactions.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Delivery Systems: Used in the development of drug delivery systems due to its ability to form stable bonds with various substrates.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials, making the compound an effective coupling agent .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride is unique due to its specific structure, which allows it to form stable siloxane bonds. This property makes it particularly effective as a silane coupling agent and in various industrial applications .

Properties

CAS No.

62117-52-6

Molecular Formula

C16H38ClNO3Si

Molecular Weight

356.0 g/mol

IUPAC Name

decyl-dimethyl-(trimethoxysilylmethyl)azanium;chloride

InChI

InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-17(2,3)16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1

InChI Key

LFRNLUJZAYTAPE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C[Si](OC)(OC)OC.[Cl-]

Origin of Product

United States

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